(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
125411-11-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(3S)-3,7-dimethyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3/t10-/m1/s1 |
InChI Key |
YWTIDNZYLFTNQQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)(C#C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C#C)O)C |
Origin of Product |
United States |
Contextualization Within Acyclic Monoterpenoid Chemistry
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol is classified as an acyclic monoterpenoid. Monoterpenoids are a large class of naturally occurring organic compounds derived from two isoprene (B109036) units. The "acyclic" designation signifies that its carbon skeleton does not form a ring structure. hmdb.ca This structural characteristic is shared with other well-known monoterpenoids like linalool (B1675412) and geraniol (B1671447). researchgate.net
The chemical structure of this compound features a tertiary alcohol and a terminal alkyne (a carbon-carbon triple bond). This combination of functional groups makes it a versatile synthetic intermediate. chemicalbook.comlookchem.com For instance, it is a key precursor in the industrial synthesis of linalool, another important fragrance and flavor compound, through the selective hydrogenation of its triple bond. perfumerflavorist.comthieme-connect.com The presence of the triple bond also allows for a variety of chemical modifications, leading to the creation of new molecules with diverse applications. lookchem.com
Table 1: Chemical Properties of 3,7-Dimethyl-6-octen-1-yn-3-ol
| Property | Value |
| Molecular Formula | C₁₀H₁₆O cymitquimica.comnist.gov |
| Molecular Weight | 152.23 g/mol nist.gov |
| Appearance | Colorless to pale yellow liquid chemimpex.com |
| Odor | Floral, citrus-like cymitquimica.comchemimpex.com |
| Boiling Point | 228.6°C at 760 mmHg lookchem.com |
| Solubility | Soluble in organic solvents, limited in water cymitquimica.com |
Stereochemical Significance of the 3s Enantiomer
Stereochemistry plays a crucial role in the properties and applications of many organic molecules, and (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol is no exception. The "(3S)" designation refers to the specific spatial arrangement of the atoms around the chiral center at the third carbon atom. This particular enantiomer is significant because it is related to (S)-linalool, which is known to have a much stronger and more desirable fragrance profile compared to its (R)-enantiomer. thieme-connect.com
The stereospecific synthesis of the (3S) enantiomer is therefore of considerable interest for producing optically pure (S)-linalool, which is highly valued in the fragrance industry for its fine, intricate scent. thieme-connect.comcore.ac.uk The ability to selectively synthesize one enantiomer over the other allows for greater control over the final product's olfactory properties.
Historical Development and Emerging Research Areas of 3s 3,7 Dimethyl 6 Octen 1 Yn 3 Ol Dehydrolinalool
Industrial and Laboratory-Scale Ethynylation Approaches to Dehydrolinalool Production
The primary industrial method for producing dehydrolinalool is the ethynylation of 6-methyl-5-hepten-2-one. chemicalbook.com This process involves the reaction of the ketone with acetylene in the presence of a catalyst.
The efficiency and yield of dehydrolinalool synthesis are highly dependent on the careful optimization of reaction parameters. Various conditions have been explored to maximize productivity.
A common approach involves using an alkaline catalyst. pk.edu.pl For instance, the reaction can be conducted at a temperature of 15°C and a pressure of 12 bar. pk.edu.pl Another method utilizes sodium hydroxide (B78521) as the condensation agent at temperatures as low as 0°C and under atmospheric pressure (up to 1.5 bars absolute). google.com While sodium hydroxide is sometimes considered a less potent catalyst for this transformation, its use in specific solvent systems has proven effective. google.com Alternatively, a combination of potassium hydroxide and liquid ammonia (B1221849) is employed for the ethynylation process.
Catalyst concentration is another critical factor. In some processes, an acid catalyst like p-toluenesulfonic acid is used, with a typical weight ratio of the starting ketone to the acid catalyst ranging from 20:1 to 100:1. google.com The reaction temperature for such acid-catalyzed processes can be significantly higher, around 75°C. google.com
Table 1: Comparison of Reaction Parameters for Dehydrolinalool Production
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Catalyst | Alkaline Catalyst | Sodium Hydroxide | Potassium Hydroxide / Liquid Ammonia | p-Toluenesulfonic Acid |
| Temperature | 15°C | 0°C | Not specified | 75°C |
| Pressure | 12 bar | ~1 atm (up to 1.5 bar) | Not specified | Not specified |
| Catalyst Ratio | Not specified | 1-10 mols per mol of ketone google.com | Not specified | 20:1 to 100:1 (reactant to acid) google.com |
| Data derived from multiple sources providing varied process conditions. pk.edu.plgoogle.comgoogle.com |
The choice of solvent significantly influences the reaction's success. N-methylpyrrolidone is a notable solvent for ethynylation reactions carried out in the presence of sodium hydroxide. google.com Other polar aprotic solvents such as dimethylformamide and dimethylacetamide have also been proposed. google.com
In different systems, particularly those using acid catalysts, aliphatic or aromatic hydrocarbons are preferred. google.com Suitable examples include n-hexane, cyclohexane, n-heptane, and toluene. google.com The ratio of solvent to the reactant is an important consideration, with a preferred weight ratio typically ranging from 3:1 to 0.5:1. google.com After the reaction, the crude product is often washed with hot water to remove any water-soluble by-products before purification by distillation. oecd.org
Novel Synthetic Routes and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. In the context of dehydrolinalool synthesis, this involves exploring alternative feedstocks and reaction technologies.
One significant development is the move away from traditional acetylene-based routes. For instance, a cleaner process for the downstream product linalool involves synthesizing the methylheptenone precursor from isobutylene, formaldehyde, and acetone. chemicalbook.comcore.ac.uk This avoids some of the hazards and by-products associated with acetylene chemistry.
The principles of green chemistry are increasingly being applied through innovative reaction engineering:
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, better temperature and pressure control, improved mixing, and higher yields. beilstein-journals.org The use of packed-bed microreactors with immobilized catalysts (such as enzymes or solid acid catalysts) allows for efficient and continuous production, easy catalyst recycling, and reduced waste. researchgate.netbeilstein-journals.org
Alternative Solvents: The use of supercritical carbon dioxide (scCO2) as a reaction medium is a green alternative to volatile organic solvents. beilstein-journals.org
Biocatalysis: As mentioned previously, the use of enzymes not only provides high enantioselectivity but also operates under mild conditions (ambient temperature and pressure) in aqueous media, significantly improving the environmental profile of the synthesis. researchgate.net
Furthermore, the end product, dehydrolinalool, is noted to be readily biodegradable, which is a favorable characteristic from an environmental standpoint. oecd.org
Biotechnological and Enzymatic Synthesis Approaches
The selective synthesis of chiral molecules such as this compound presents a significant challenge for traditional chemical methods. Biotechnological and enzymatic approaches offer a promising alternative, leveraging the high selectivity and mild reaction conditions of biological systems.
Recent research has demonstrated the potential for producing Dehydrolinalool through the biotransformation of readily available natural precursors. A notable study investigated the biotransformation of α-pinene, a major constituent of turpentine (B1165885) oil, using the bacterial strains Paenibacillus popilliae and Streptomyces rochei. biotechrep.irbiotechrep.ir The cultivation of these microorganisms in the presence of α-pinene led to the formation of a diverse array of oxygenated monoterpenes, including Dehydrolinalool. biotechrep.irbiotechrep.ir This discovery opens up a potential pathway for the production of Dehydrolinalool from a renewable feedstock.
The biotransformation process involves cultivating the selected bacterial strains in a suitable nutrient medium, followed by the introduction of the α-pinene substrate. biotechrep.irbiotechrep.ir The microorganisms then utilize their inherent enzymatic machinery to carry out a cascade of reactions, including oxidations, rearrangements, and ring-opening reactions, ultimately leading to the formation of various monoterpenoid products. biotechrep.ir
While the direct enzymatic synthesis of this compound via the ethynylation of a ketone precursor has not been extensively reported, the broader field of biocatalysis offers relevant insights. Lipases and esterases are widely used for the kinetic resolution of racemic alcohols, a key strategy for obtaining enantiomerically pure compounds. organic-chemistry.org This approach could theoretically be applied to a racemic mixture of Dehydrolinalool to isolate the desired (3S)-enantiomer. Furthermore, the use of enzymes to catalyze the formation of carbon-carbon bonds is a growing area of research, and future developments may lead to biocatalytic methods for the direct asymmetric synthesis of tertiary propargyl alcohols. acs.org
The following table summarizes the various metabolites identified from the biotransformation of α-pinene by Paenibacillus popilliae 1C and Streptomyces rochei AB1, as identified by GC/MS analysis. biotechrep.ir
| Newly Identified Compounds | Previously Reported Compounds |
| Verbenene | trans-Verbenol |
| Isocarveol | p-Cymen-8-ol |
| E-2,3-Epoxycarane | α-Terpineol |
| γ-Terpinene | Myrtenol |
| Dehydrolinalool | Verbenone |
| α-Campholene aldehyde | trans-Sobrerol |
| Menthol | D-Limonene |
| Carvacrol | Pinocarvone |
| Limonene dioxide | |
| Piperitenone | |
| Ocimenol |
Sustainable Methodologies for Dehydrolinalool Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of Dehydrolinalool, which traditionally involves stoichiometric reagents and potentially harsh conditions, is a prime candidate for the application of more sustainable methodologies. Key areas of improvement include the use of greener solvents, alternative energy sources, and catalytic systems that maximize atom economy.
Solvent selection is a critical aspect of green chemistry. The ideal solvent should be non-toxic, renewable, and easily recyclable. Water is an excellent green solvent, and research into aqueous-phase organic synthesis is expanding. For the synthesis of propargyl alcohols, solvent-free conditions represent an even more sustainable option. A rapid and efficient solvent-free synthesis of homopropargyl alcohols has been demonstrated using a zinc-mediated Barbier-type reaction at room temperature. organic-chemistry.org This method avoids the use of volatile and toxic organic solvents, leading to a significantly reduced environmental footprint. organic-chemistry.org
The use of catalytic rather than stoichiometric reagents is a fundamental principle of green chemistry. Catalysts increase reaction efficiency and reduce waste by being effective in small amounts and allowing for multiple reaction cycles. For the synthesis of propargyl alcohols and their derivatives, several greener catalytic systems have been developed. For instance, the hydration of propargylic alcohols to α-hydroxy ketones has been achieved using a recyclable silver acetate (B1210297)/ionic liquid system under low CO2 pressure. acs.org Ionic liquids are considered potential green solvents due to their low vapor pressure and high thermal stability. Another approach utilizes a copper(I) chloride catalyst in biomass-based ionic liquids for the same transformation, further enhancing the sustainability profile of the reaction. mdpi.com
The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to a more sustainable process by reducing solvent use, energy consumption, and waste generation. An acid-mediated cascade reaction for the synthesis of substituted naphthalenes from ortho-alkynyl tertiary benzylic alcohols under neat conditions using zinc chloride as a catalyst exemplifies this principle. bohrium.com While not a direct synthesis of Dehydrolinalool, this methodology for a related class of compounds highlights the potential for developing more streamlined and sustainable synthetic routes.
The following table summarizes some green chemistry approaches applicable to the synthesis of tertiary propargyl alcohols, which could be adapted for the production of Dehydrolinalool.
| Green Chemistry Approach | Description | Potential Benefits for Dehydrolinalool Synthesis |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. organic-chemistry.org | Reduces solvent waste, simplifies product purification, and lowers energy consumption. |
| Use of Greener Solvents | Employing environmentally benign solvents like water or ionic liquids. acs.org | Minimizes toxicity and environmental pollution associated with volatile organic compounds. |
| Catalytic Methods | Utilizing catalysts to promote reactions instead of stoichiometric reagents. acs.orgmdpi.com | Increases atom economy, reduces waste, and allows for catalyst recycling. |
| One-Pot Reactions | Combining multiple reaction steps into a single process. bohrium.com | Decreases solvent usage, energy consumption, and the number of purification steps. |
| Use of Renewable Feedstocks | Starting from bio-based materials like α-pinene. biotechrep.irbiotechrep.ir | Reduces reliance on fossil fuels and promotes a circular economy. |
Functional Group Interconversions at the Acetylenic and Hydroxyl Moieties
The reactivity of this compound is largely dictated by its two primary functional groups: the terminal alkyne and the tertiary hydroxyl group. These sites allow for a variety of chemical transformations.
The acetylenic group can undergo several key reactions. One of the most significant is selective hydrogenation. Using a palladium-lead catalyst, the alkyne can be selectively reduced to an alkene, yielding (S)-linalool ((3S)-3,7-dimethylocta-1,6-dien-3-ol). google.comnih.gov This transformation is crucial for the synthesis of this important fragrance and flavor compound. Further hydrogenation can lead to the corresponding saturated alcohol. The terminal alkyne can also participate in C-C bond-forming reactions, such as Sonogashira coupling, to extend the carbon chain. Additionally, hydration of the alkyne, typically catalyzed by mercury salts or other transition metals, would be expected to yield a methyl ketone.
The tertiary hydroxyl group can be a target for various modifications. Esterification and etherification are common transformations to produce a range of derivatives. The hydroxyl group can also be replaced through nucleophilic substitution reactions, although this can be challenging at a tertiary center and may be prone to elimination reactions.
Stereoselective Modifications and Derivatization
A critical aspect of the chemistry of this compound is the maintenance of the stereochemical integrity at the C3 position during its transformation into various derivatives.
(3S)-3,7-Dimethyloct-6-en-1-yn-3-yl acetate is a key derivative formed through the esterification of the parent alcohol with acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This reaction proceeds with retention of configuration at the chiral center.
Table 1: Physicochemical Properties of (3S)-3,7-Dimethyloct-6-en-1-yn-3-yl Acetate echemi.com
| Property | Value |
| CAS Number | 1378870-81-5 |
| Molecular Formula | C12H18O2 |
| Molecular Weight | 194.27 g/mol |
| Exact Mass | 194.1307 g/mol |
| Heavy Atom Count | 14 |
| Rotatable Bond Count | 4 |
Beyond the acetate, a variety of other ester and ether derivatives of this compound can be synthesized to modify its properties.
Esterification with different carboxylic acids or their derivatives can produce a range of esters. For example, reaction with propanoic acid would yield (3S)-3,7-dimethyloct-6-en-1-yn-3-yl propanoate. molbase.comontosight.ai These modifications can influence the molecule's volatility, solubility, and biological activity.
Ether derivatives can be prepared by reacting the alcohol with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis), or by using silylating agents to form silyl (B83357) ethers. Silyl ethers are often used as protecting groups for the hydroxyl function during other chemical transformations.
Table 2: Examples of Potential Ester and Ether Derivatives
| Derivative Type | Reactant | Potential Product Name |
| Ester | Benzoyl chloride | (3S)-3,7-Dimethyloct-6-en-1-yn-3-yl benzoate |
| Ester | Pivaloyl chloride | (3S)-3,7-Dimethyloct-6-en-1-yn-3-yl pivalate |
| Ether | Methyl iodide / Base | (3S)-3-Methoxy-3,7-dimethyloct-6-en-1-yne |
| Ether | tert-Butyldimethylsilyl chloride | (3S)-(tert-Butyldimethylsilyloxy)-3,7-dimethyloct-6-en-1-yne |
Rearrangement Reactions and Structural Diversification
The structural framework of this compound is susceptible to rearrangement reactions, which can lead to a diverse array of new molecular architectures. Propargyl alcohols are known to undergo a variety of rearrangements.
One such potential transformation is the Meyer-Schuster rearrangement. Under acidic conditions, the tertiary propargyl alcohol could rearrange to form an α,β-unsaturated ketone. In this case, it would be expected to yield a derivative of pseudoionone. Another related transformation is the Rupe rearrangement, which also leads to α,β-unsaturated ketones but typically requires harsher conditions.
These rearrangement reactions significantly expand the synthetic utility of this compound, allowing for the creation of compounds with different carbon skeletons and functionalities from a single chiral precursor.
Applications of 3s 3,7 Dimethyl 6 Octen 1 Yn 3 Ol As a Versatile Synthetic Building Block
Precursor in the Synthesis of Terpenoid Fragrances and Aroma Compounds
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol is a key starting material in the fragrance and flavor industry. chemicalbook.com Its structural framework allows for facile conversion into a variety of valuable terpenoid aroma compounds.
Advanced Syntheses of Linalool (B1675412) and Nerolidol (B1678203) Analogues
The partial hydrogenation of the triple bond in this compound provides a direct route to (S)-linalool, a widely occurring natural monoterpenoid alcohol prized for its pleasant floral, woody scent. chemicalbook.comnih.gov This transformation is typically achieved with high selectivity using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead).
Furthermore, the acetylenic moiety of this compound can be elaborated to generate analogues of nerolidol, a sesquiterpenoid alcohol with a mild, floral, and woody aroma. These synthetic strategies often involve the addition of various organometallic reagents to the alkyne, followed by further functional group manipulations to yield the desired nerolidol derivatives.
Derivatization to Citral and Ionone Intermediates, including Methylisopseudoionone
This compound serves as a crucial intermediate in the industrial synthesis of citral, a mixture of the E- and Z-isomers (geranial and neral, respectively) known for its strong lemon-like odor. chemicalbook.comlongdom.org The synthesis involves the Meyer-Schuster rearrangement of the corresponding propargyl alcohol, which is derived from this compound.
Role in the Elaboration of Isoprenoid Vitamins (A, E, K)
The carbon skeleton of this compound is a fundamental component in the total synthesis of several essential isoprenoid vitamins. Its established stereochemistry and functional handles allow for the controlled construction of the complex structures of vitamins A, E, and K. chemicalbook.com
The industrial synthesis of Vitamin A relies on building blocks derived from citral, which in turn can be produced from this compound. chemicalbook.comlongdom.org Similarly, the synthesis of Vitamin E (α-tocopherol) and Vitamin K often involves intermediates that can be traced back to this versatile chiral alcohol. chemicalbook.comgoogle.com The ability to construct the characteristic isoprenoid side chains of these vitamins from a readily available chiral precursor is a testament to the importance of this compound in industrial organic synthesis.
Chiral Pool Applications in Complex Molecule Synthesis
The inherent chirality of this compound makes it an excellent starting material in the chiral pool approach to asymmetric synthesis. This strategy utilizes readily available enantiopure compounds from nature to construct complex chiral molecules, thereby avoiding the need for de novo asymmetric induction.
Asymmetric Synthesis of Pheromones (e.g., Colorado Potato Beetle Pheromone)
A notable application of this compound is in the synthesis of insect pheromones. The male-produced aggregation pheromone of the Colorado potato beetle (Leptinotarsa decemlineata) has been identified as (S)-3,7-dimethyl-2-oxo-6-octene-1,3-diol. researchgate.netscirp.orgmdpi.com The synthesis of the enantiomerically pure (S)-pheromone is crucial for its biological activity, as the (R)-enantiomer is inactive. mdpi.com Synthetic routes to this pheromone have been developed utilizing the stereocenter of (S)-linalool, which is directly accessible from this compound. researchgate.net This highlights the importance of this chiral building block in producing ecologically significant and species-specific semiochemicals for potential use in pest management strategies. scirp.orgvt.edugoogle.com
Construction of Stereochemically Defined Natural Products
The utility of this compound extends to the synthesis of a broader range of stereochemically complex natural products. Its defined absolute configuration at the C3 position provides a strategic starting point for controlling the stereochemistry of subsequent reactions. Chemists can leverage the existing chiral center to induce asymmetry at other positions in the target molecule through diastereoselective reactions. This approach has been successfully employed in the synthesis of various natural products where the establishment of specific stereoisomers is critical for their biological function. researchgate.net
Lack of Evidence for this compound in Novel Material Development
Despite its role as a valuable synthetic intermediate in other chemical sectors, extensive research has not revealed significant applications of This compound , also known as dehydrolinalool, as a versatile building block in the development of novel materials and functional molecules. This chiral alkynol is primarily recognized for its utility in the fragrance and vitamin industries. researchgate.net
The unique structural features of this compound, including a chiral center, a terminal alkyne, and a vinyl group, theoretically suggest its potential as a monomer for polymerization or as a scaffold for the synthesis of complex functional molecules. However, a thorough review of scientific literature and patent databases does not provide substantial evidence of its use in creating advanced materials such as polymers or liquid crystals.
Current knowledge predominantly points towards its role as a precursor for other commercially significant compounds. For instance, it is a known intermediate in the synthesis of various aroma compounds and is used in the production of vitamins A and E. researchgate.net While the fragrance industry utilizes its derivatives, this does not extend to the creation of new materials with specific functional properties as per the scope of this article.
Searches for the polymerization of this compound or its incorporation into functional polymers have not yielded any specific research detailing such applications. Similarly, its use in the development of functional molecules for materials science, beyond the fragrance domain, is not documented in the available literature. Information often diverts to related terpene compounds like linalool and citronellol (B86348), which have been explored more extensively in various contexts, but this information is not directly applicable to the specified compound. tandfonline.comkyushu-u.ac.jp
Mechanistic Investigations and Reaction Kinetics of 3s 3,7 Dimethyl 6 Octen 1 Yn 3 Ol Reactions
Elucidation of Reaction Mechanisms in Dehydrolinalool Synthesis
The primary industrial synthesis of dehydrolinalool involves the ethynylation of 6-methyl-5-hepten-2-one (B42903). This reaction is a nucleophilic addition of an acetylide anion to the carbonyl group of the ketone.
The generally accepted mechanism for this synthesis proceeds through several key steps. The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521), in a solvent like liquid ammonia (B1221849). google.com The base deprotonates acetylene (B1199291) to form a potent nucleophile, the acetylide anion. This anion then attacks the electrophilic carbonyl carbon of 6-methyl-5-hepten-2-one. The resulting alkoxide intermediate is subsequently protonated, typically by the addition of water during workup, to yield dehydrolinalool. prepchem.com
The synthesis of linalool (B1675412) from 6-methyl-5-hepten-2-one involves the formation of dehydrolinalool as a key intermediate. google.com A method for preparing linalool involves the ethynylation of 6-methyl-5-hepten-2-one to produce dehydrolinalool, which is then selectively hydrogenated. google.com The ethynylation reaction itself is performed by dissolving acetylene gas in liquid ammonia and reacting it with 6-methyl-5-hepten-2-one in the presence of an alkaline catalyst. google.com
Interestingly, the reverse of the ethynylation process can be utilized to remove any unreacted dehydrolinalool from the final product mixture after hydrogenation to linalool, although this can lead to yield losses. core.ac.uk
Table 1: Proposed Mechanistic Steps in Dehydrolinalool Synthesis
| Step | Description | Reactants | Intermediates/Products |
| 1 | Formation of Acetylide Anion | Acetylene, Strong Base (e.g., KOH) | Acetylide Anion, Conjugate Acid of Base |
| 2 | Nucleophilic Attack | 6-Methyl-5-hepten-2-one, Acetylide Anion | Alkoxide Intermediate |
| 3 | Protonation | Alkoxide Intermediate, Proton Source (e.g., H₂O) | (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol |
Kinetic and Thermodynamic Studies of Derivatization Reactions
A primary derivatization reaction of dehydrolinalool is its selective hydrogenation to form linalool. The thermodynamics of alkyne hydrogenation are well-established, with the reactions being significantly exothermic. The conversion of an alkyne to an alkene, and subsequently to an alkane, releases a substantial amount of energy.
From a thermodynamic standpoint, alkynes are less stable than their corresponding alkenes, which in turn are less stable than alkanes. lumenlearning.comlibretexts.org This inherent instability drives the hydrogenation process. The heat of hydrogenation for a terminal alkyne to an alkene is generally in the range of -175 to -180 kJ/mol, and the subsequent hydrogenation of the alkene to an alkane releases an additional -125 to -130 kJ/mol.
The kinetics of alkyne hydrogenation are complex and highly dependent on the catalyst used. For the selective hydrogenation of dehydrolinalool to linalool, a poisoned catalyst, such as a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), is often employed. lumenlearning.com This type of catalyst allows for the reaction to be stopped at the alkene stage, preventing over-hydrogenation to the corresponding alkane, tetrahydrolinalool. core.ac.uk The catalyst's surface is modified to reduce its activity, thereby allowing the more reactive alkyne to be hydrogenated while the less reactive alkene product is not readily reduced further. libretexts.org
Kinetic models, such as the Langmuir-Hinshelwood mechanism, are often used to describe the rates of such heterogeneous catalytic reactions. This model considers the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of the product. researchgate.net The reaction rate is influenced by factors such as temperature, pressure, and the concentrations of both the alkyne and hydrogen. acs.orgnih.gov
Table 2: Representative Thermodynamic Data for Alkyne Hydrogenation
| Reaction | Reactant | Product | Approximate Enthalpy of Hydrogenation (ΔH) |
| Partial Hydrogenation | Terminal Alkyne | cis-Alkene | -175 to -180 kJ/mol |
| Full Hydrogenation | Terminal Alkyne | Alkane | -290 to -310 kJ/mol |
| Alkene Hydrogenation | Alkene | Alkane | -125 to -130 kJ/mol |
| Note: These are general values for terminal alkynes and may vary for this compound. |
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms and pathways at a molecular level. nih.govnih.gov For reactions involving dehydrolinalool, DFT can be employed to model the electronic structure of reactants, products, intermediates, and transition states.
In the context of dehydrolinalool synthesis, DFT calculations can provide insights into the reaction energy profile of the ethynylation of 6-methyl-5-hepten-2-one. By calculating the energies of the reactants, the acetylide addition transition state, and the alkoxide intermediate, a detailed potential energy surface can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical basis for the observed reaction rates and outcomes.
For the derivatization of dehydrolinalool, such as its selective hydrogenation, computational methods can be used to study the adsorption of the alkyne and hydrogen on the catalyst surface. osti.gov DFT can model the interaction of the molecule with the catalyst, helping to understand the stereoselectivity of the hydrogenation process, for instance, why certain catalysts favor the formation of a specific linalool enantiomer. The mechanism of hydrogenation, including the stepwise addition of hydrogen atoms, can be elucidated through the calculation of the energies of various surface-bound intermediates and the transition states connecting them. tib.eu
The application of DFT can also extend to predicting the reactivity of different sites within the dehydrolinalool molecule, aiding in the design of selective derivatization reactions.
Table 3: Illustrative Data from a Hypothetical DFT Study on Dehydrolinalool Hydrogenation
| Species | Description | Relative Energy (kJ/mol) |
| Dehydrolinalool + H₂ (gas phase) | Reactants | 0 |
| Dehydrolinalool + 2H (adsorbed on catalyst) | Adsorbed Reactants | -50 |
| Transition State 1 (First H addition) | First Hydrogenation Step | +20 |
| Hydrogenated Intermediate (adsorbed) | Adsorbed Intermediate | -150 |
| Transition State 2 (Second H addition) | Second Hydrogenation Step | +15 |
| Linalool (adsorbed) | Adsorbed Product | -280 |
| Linalool (gas phase) | Product | -250 |
| Note: This table is for illustrative purposes only and does not represent actual calculated data. |
Analytical and Spectroscopic Characterization Techniques in Research of 3s 3,7 Dimethyl 6 Octen 1 Yn 3 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be essential for unambiguous structural assignment.
¹H NMR spectroscopy would provide information on the chemical environment of the protons, their multiplicity, and integration, allowing for the initial mapping of the proton skeleton. ¹³C NMR would identify the number of unique carbon atoms and their chemical shifts, distinguishing between sp-, sp²-, and sp³-hybridized carbons. Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups.
Two-dimensional NMR experiments are critical for establishing connectivity. COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the spin systems within the molecule. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH) | ~2.5 | ~85 |
| C2 (C) | - | ~70 |
| C3 (CH₃) | ~1.5 | ~28 |
| C4 (CH₂) | ~1.7 | ~42 |
| C5 (CH₂) | ~2.1 | ~22 |
| C6 (CH) | ~5.1 | ~124 |
| C7 (C) | - | ~132 |
| C8 (CH₃) | ~1.7 | ~25 |
| C9 (CH₃) | ~1.6 | ~17 |
| OH | Variable | - |
Note: This table is predictive and not based on experimentally verified data for the pure (3S)-enantiomer.
Mass Spectrometry Techniques for Molecular Fingerprinting and Purity Assessment
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, which has a molecular formula of C₁₀H₁₆O and a molecular weight of 152.23 g/mol , high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy. ymdb.ca
Electron Ionization (EI) is a common technique that generates a characteristic fragmentation pattern, often referred to as a molecular fingerprint. The NIST WebBook provides mass spectrometry data for the racemic mixture of 3,7-Dimethyl-6-octen-1-yn-3-ol, which would be expected to be identical for the (3S)-enantiomer. nist.gov The fragmentation pattern would likely show losses of a methyl group (M-15), a water molecule (M-18), and other characteristic fragments that can be pieced together to support the proposed structure.
Key Expected Fragments in the Mass Spectrum of 3,7-Dimethyl-6-octen-1-yn-3-ol
| m/z | Interpretation |
|---|---|
| 152 | Molecular Ion [M]⁺ |
| 137 | [M-CH₃]⁺ |
| 134 | [M-H₂O]⁺ |
| 95 | Loss of C₄H₇O |
| 81 | Loss of C₅H₇O |
This data is based on the racemic mixture and is expected to be the same for the (3S)-enantiomer.
Chromatographic Methodologies for Isolation and Quantification
Chromatographic techniques are essential for the isolation and purification of a target compound from a reaction mixture and for quantifying its presence. For a moderately polar compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be applicable.
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile terpenoids. The choice of the stationary phase is critical for achieving good separation from impurities.
High-Performance Liquid Chromatography (HPLC) offers versatility in the choice of stationary and mobile phases. For preparative scale, normal-phase chromatography on a silica (B1680970) gel column could be used for initial purification. For analytical purposes, reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a standard approach. Quantification would be achieved by creating a calibration curve with standards of known concentration.
Chiral Chromatography for Enantiomeric Purity Determination
Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial for any chiral compound. Chiral chromatography is the most common and reliable method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
For this compound, both chiral GC and chiral HPLC could be employed.
Chiral GC: Columns with derivatized cyclodextrins as the CSP are often effective in separating enantiomers of volatile compounds.
Chiral HPLC: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. The mobile phase, typically a mixture of alkanes and an alcohol, is optimized to achieve baseline separation of the enantiomers.
The result of a successful chiral separation would be two distinct peaks in the chromatogram, one for the (3S)-enantiomer and one for the (R)-enantiomer. The ratio of the peak areas would then be used to calculate the enantiomeric excess.
X-ray Crystallography for Absolute Configuration Assignment
While NMR and MS can elucidate the structure and connectivity of a molecule, they generally cannot determine its absolute configuration (the spatial arrangement of its atoms). X-ray crystallography is the gold standard for unambiguously determining the absolute stereochemistry of a crystalline compound.
This technique requires the formation of a single, high-quality crystal of the target compound or a suitable crystalline derivative. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, thus confirming the absolute configuration as (3S).
A significant challenge for a molecule like this compound, which is likely a liquid or low-melting solid at room temperature, is obtaining suitable crystals. Derivatization with a chiral, crystalline agent or the use of co-crystallization techniques might be necessary to facilitate the growth of crystals suitable for X-ray analysis. To date, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database.
Biological Activities and Mechanisms of Action of 3s 3,7 Dimethyl 6 Octen 1 Yn 3 Ol in Vitro and Non Human Studies
Investigation of Antimicrobial Properties against Specific Microbial Strains (e.g., Escherichia coli, Enterobacter faecalis, Proteus)
There is currently no available scientific literature detailing the in vitro antimicrobial properties of (3S)-3,7-dimethyl-6-octen-1-yn-3-ol against Escherichia coli, Enterobacter faecalis, or Proteus. While studies on other microorganisms and related compounds exist, specific data for this particular chemical entity is absent.
Elucidation of Insect Repellent Activity and Receptor Interactions
No studies were identified that specifically investigate the insect repellent activity of this compound or its potential interactions with insect olfactory or gustatory receptors. Research in this area has been conducted on other volatile organic compounds, but not on this specific acetylenic derivative.
Other Emerging Biological Functions and Their Molecular Basis in Non-Human Systems
At present, there are no published findings on other emerging biological functions or the molecular basis of action for this compound in non-human systems. The biological profile of this specific compound is yet to be characterized.
Future Prospects and Interdisciplinary Research on 3s 3,7 Dimethyl 6 Octen 1 Yn 3 Ol
Integration with Flow Chemistry and Continuous Processing
The synthesis and transformation of complex molecules like (3S)-3,7-dimethyl-6-octen-1-yn-3-ol are poised to be revolutionized by the adoption of flow chemistry and continuous processing. These technologies offer significant advantages over traditional batch methods, including enhanced safety, better process control, higher yields, and the potential for seamless integration of multiple reaction steps.
For terpenoid synthesis, flow biocatalysis presents a particularly promising avenue. Research on the continuous flow production of sesquiterpenes has demonstrated the potential for highly efficient, enzyme-catalyzed processes. nih.gov By immobilizing enzymes in flow reactors, it is possible to achieve quantitative yields and simplify product purification. nih.gov This approach could be adapted for the stereoselective synthesis of this compound, leveraging the exquisite selectivity of enzymes to control the chiral center at C3.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Description | Potential Benefit for this compound |
| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce the risk of hazardous events. | The handling of acetylene (B1199291) in the synthesis of the alkynyl alcohol could be made safer. |
| Precise Process Control | Accurate control over temperature, pressure, and reaction time. | Improved selectivity and yield in stereoselective transformations. |
| Increased Efficiency | Higher throughput and reduced downtime compared to batch processes. | More cost-effective production for potential industrial applications. |
| Process Intensification | Integration of multiple reaction and purification steps into a single system. | A streamlined synthesis pathway from simple precursors to the final product. |
Application in Supramolecular Chemistry and Nanotechnology
The unique trifunctional nature of this compound makes it an intriguing building block for supramolecular chemistry and nanotechnology. The hydroxyl group can participate in hydrogen bonding, the alkyne can engage in π-stacking or act as a reactive handle for click chemistry, and the chiral backbone can induce chirality in larger assemblies.
A notable area of exploration is the development of novel ionic liquids. Recent research has shown that terpenoids from the chiral pool, such as citronellol (B86348), can be used to synthesize low-melting ionic liquids. acs.org These bio-inspired materials exhibit interesting thermophysical properties and have potential applications in biocatalysis and as delivery systems for lipophilic drugs. acs.org Following this concept, this compound could be functionalized to create chiral ionic liquids with unique solvent properties.
Furthermore, the terminal alkyne group is a gateway to a vast array of chemical transformations, including the formation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These porous materials have applications in gas storage, catalysis, and sensing. The chirality inherent in this compound could be transferred to these frameworks, leading to materials with enantioselective properties.
Sustainable Production and Environmental Impact Research
As the chemical industry moves towards greater sustainability, the development of green and environmentally benign processes for the production of fine chemicals is paramount. For this compound, this involves exploring renewable feedstocks, eco-friendly catalysts, and understanding its environmental fate.
Biocatalysis stands out as a key technology for the sustainable synthesis of terpenoids. The use of whole-cell systems or isolated enzymes can enable the production of chiral alcohols with high enantioselectivity under mild reaction conditions. wikipedia.org For example, Saccharomyces cerevisiae has been used for the stereospecific reduction of geraniol (B1671447) to (R)-(+)-citronellol. ymdb.ca Similar biocatalytic approaches could be developed for the synthesis of the (3S)-enantiomer of 3,7-dimethyl-6-octen-1-yn-3-ol.
Table 2: Avenues for Sustainable Production of this compound
| Approach | Description | Relevance to this compound |
| Biocatalysis | Use of enzymes or whole organisms as catalysts. | Highly stereoselective synthesis of the chiral alcohol. |
| Green Solvents | Replacement of volatile organic solvents with water or bio-based alternatives. | Reduced environmental impact of the synthesis process. |
| Renewable Feedstocks | Utilization of plant-derived starting materials. | Potential to derive the carbon skeleton from natural sources. |
| Life Cycle Assessment | Evaluation of the environmental impact from cradle to grave. | Comprehensive understanding of the sustainability of the compound. |
Advanced Catalyst Design for Stereoselective Transformations
The presence of a chiral center and multiple functional groups in this compound makes it a valuable target for the development of advanced catalytic methods for stereoselective transformations. The ability to selectively modify one functional group while preserving the others is a key challenge in modern organic synthesis.
The stereoselective synthesis of allylic and homoallylic alcohols, which share structural similarities with the target molecule, has been a focus of significant research. doi.orgresearchgate.netnih.gov For example, hydromagnesiation of alkynylsilanes followed by reaction with carbonyl compounds provides a route to (E)-allylic alcohols. doi.orgresearchgate.net Such methodologies could be adapted to construct the carbon skeleton of this compound with high stereocontrol.
Furthermore, the terminal alkyne offers a versatile handle for a variety of catalytic transformations. Rhodium-catalyzed reactions, for instance, have been employed for the regio- and enantioselective synthesis of conjugated enynyl amines. acs.org Similar catalytic systems could be designed to perform novel transformations on this compound, leading to the synthesis of new chiral molecules with potential applications in pharmaceuticals and materials science. The development of catalysts that can selectively hydrogenate the double bond or the triple bond would also be of significant interest, providing access to a range of saturated and partially saturated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
